molecular formula C6H9NO4 B12356242 (E)-4-ethoxy-3-nitrobut-3-en-2-one

(E)-4-ethoxy-3-nitrobut-3-en-2-one

Katalognummer: B12356242
Molekulargewicht: 159.14 g/mol
InChI-Schlüssel: KWFYVTXHLRZERV-GQCTYLIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-ethoxy-3-nitrobut-3-en-2-one is an organic compound characterized by its unique structure, which includes an ethoxy group, a nitro group, and a conjugated double bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-ethoxy-3-nitrobut-3-en-2-one typically involves the reaction of ethyl acetoacetate with nitromethane under basic conditions. The reaction proceeds through a Michael addition followed by an elimination step to form the desired product. The reaction conditions often include the use of a strong base such as sodium ethoxide in an ethanol solvent, and the reaction is carried out at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4-ethoxy-3-nitrobut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oximes or nitriles.

    Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Oximes, nitriles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(E)-4-ethoxy-3-nitrobut-3-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its reactive functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (E)-4-ethoxy-3-nitrobut-3-en-2-one involves its reactive functional groups. The nitro group can participate in redox reactions, while the ethoxy group can undergo nucleophilic substitution. These reactions can lead to the formation of various products that interact with biological molecules or materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-ethoxy-3-nitrobut-3-en-2-one: Lacks the (E)-configuration, leading to different reactivity and properties.

    4-methoxy-3-nitrobut-3-en-2-one: Similar structure but with a methoxy group instead of an ethoxy group.

    3-nitrobut-3-en-2-one: Lacks the ethoxy group, resulting in different chemical behavior.

Eigenschaften

Molekularformel

C6H9NO4

Molekulargewicht

159.14 g/mol

IUPAC-Name

(E)-4-ethoxy-3-nitrobut-3-en-2-one

InChI

InChI=1S/C6H9NO4/c1-3-11-4-6(5(2)8)7(9)10/h4H,3H2,1-2H3/b6-4+

InChI-Schlüssel

KWFYVTXHLRZERV-GQCTYLIASA-N

Isomerische SMILES

CCO/C=C(\C(=O)C)/[N+](=O)[O-]

Kanonische SMILES

CCOC=C(C(=O)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.